Enabling Potent Proteasome Inhibition: Bioactivity of Salinosporamide A vs. Cyclohexylalanine-Containing Analogs
The incorporation of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid as a core building block in salinosporamide A (NPI-0052, Marizomib) yields a potent 20S proteasome inhibitor with an IC50 of 3.5 nM against the β5 (chymotrypsin-like) subunit . This potency is directly linked to the cyclohexenylalanine moiety. In contrast, omuralide, a structurally related proteasome inhibitor derived from lactacystin which lacks this specific cyclohexenyl moiety, is reported to be more than 35-fold less potent than salinosporamide A [1]. This demonstrates the significant impact of the cyclohexenyl group on target engagement and inhibitory activity.
| Evidence Dimension | 20S Proteasome β5 Subunit Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.5 nM (Salinosporamide A) |
| Comparator Or Baseline | Omuralide (IC50 not explicitly stated, but >35x less potent than Salinosporamide A) |
| Quantified Difference | >35-fold increase in potency |
| Conditions | In vitro cell-free assay |
Why This Matters
This quantifies the direct contribution of the cyclohexenylalanine building block to the nanomolar potency of a clinically relevant proteasome inhibitor, a key differentiator for research into novel anticancer agents.
- [1] ScienceDirect. (n.d.). Salinosporamide A. Chemical Compound Profile. View Source
